N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide
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Overview
Description
N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide is a compound that features a triazole ring, a propyl chain, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide typically involves the reaction of 1H-1,2,4-triazole with a suitable propylating agent, followed by sulfonation with benzenesulfonyl chloride. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate pentahydrate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction of the sulfonamide group can produce the corresponding amine derivatives.
Scientific Research Applications
N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes, inhibiting their activity. The benzenesulfonamide group can interact with cellular proteins, disrupting their function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and have similar biological activities.
Benzenesulfonamide derivatives: These compounds contain the benzenesulfonamide group and are used in various medicinal applications.
Uniqueness
N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide is unique due to its combination of the triazole ring and benzenesulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-10(7-15-9-12-8-13-15)14-18(16,17)11-5-3-2-4-6-11/h2-6,8-10,14H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKRMSKLOVLPON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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